

# Application Notes and Protocols for Oral Administration of DSR-141562 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DSR-141562 |           |
| Cat. No.:            | B2406171   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of **DSR-141562** in rat models, summarizing its mechanism of action, pharmacokinetic profile, and established protocols for preclinical studies.

### Introduction

**DSR-141562** is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1] It demonstrates preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] The inhibition of PDE1B by **DSR-141562** leads to an elevation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is believed to modulate dopaminergic and glutamatergic signaling pathways.[1] This mechanism of action makes **DSR-141562** a promising therapeutic candidate for neurological and psychiatric disorders, particularly schizophrenia, where it has shown efficacy in animal models for positive, negative, and cognitive symptoms.[1]

### **Mechanism of Action**

**DSR-141562** exerts its pharmacological effects by inhibiting the PDE1B enzyme. PDE1B is responsible for the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting PDE1B, **DSR-141562** increases the intracellular concentrations of cGMP.[1] In the context of schizophrenia, this elevation of cGMP is thought to counteract the downstream effects of



dopamine D2 receptor hyperactivity and NMDA receptor hypofunction, which are implicated in the pathophysiology of the disorder.





Click to download full resolution via product page

Caption: Simplified signaling pathway of DSR-141562.

# Quantitative Data Pharmacokinetic Parameters

Limited pharmacokinetic data for **DSR-141562** following oral administration in rats is publicly available. A single study reported a brain-to-blood concentration ratio of the unbound drug to be 0.99 after a 30 mg/kg oral dose, indicating good brain penetration. While specific Cmax, Tmax, and AUC values for different oral doses in rats have not been detailed in the reviewed literature, the table below summarizes the effective dose ranges observed in various behavioral and pharmacodynamic studies.

| Parameter                         | Value       | Species | Study Type                                   | Reference |
|-----------------------------------|-------------|---------|----------------------------------------------|-----------|
| Brain-to-Blood<br>Ratio (unbound) | 0.99        | Rat     | Pharmacokinetic                              | [2]       |
| Effective Dose<br>Range           | 0.3-3 mg/kg | Rat     | Novel Object<br>Recognition                  | [1]       |
| Effective Dose<br>Range           | 3-30 mg/kg  | Rat     | Methamphetamin<br>e-induced<br>Hyperactivity | [1]       |
| Effective Dose<br>Range           | 1-100 mg/kg | Rat     | Catalepsy<br>Induction                       | [1]       |
| Pharmacodynam ic Dose             | 10 mg/kg    | Rat     | cGMP Elevation<br>in Brain                   | [1]       |

In Vitro Potency

| Target      | IC50 (nM) | Reference |
|-------------|-----------|-----------|
| Human PDE1B | 43.9      | [2]       |
| Human PDE1A | 97.6      | [2]       |
| Human PDE1C | 431.8     | [2]       |



# **Experimental Protocols Formulation for Oral Administration**

While the exact vehicle composition used in the pivotal preclinical studies of **DSR-141562** is not explicitly stated in the available literature, a common vehicle for oral administration of lipophilic compounds in rats is a suspension in 1% methylcellulose with 0.4% Tween 80.[3]

#### Materials:

- DSR-141562 powder
- 1% (w/v) Methylcellulose solution in sterile water
- 0.4% (v/v) Tween 80
- Sterile water for injection
- Mortar and pestle or homogenizer
- Stir plate and stir bar
- Volumetric flasks and pipettes

#### Procedure:

- Calculate the required amount of DSR-141562 based on the desired dose and the number of animals.
- Weigh the DSR-141562 powder accurately.
- In a clean mortar, add a small amount of the 1% methylcellulose solution to the **DSR-141562** powder to create a paste.
- Gradually add the remaining volume of 1% methylcellulose solution while continuously triturating or homogenizing to ensure a uniform suspension.
- Add 0.4% (v/v) of Tween 80 to the suspension and mix thoroughly using a stir plate for at least 30 minutes.



- · Visually inspect the suspension for homogeneity.
- Prepare fresh on the day of the experiment.

## **Oral Gavage Protocol in Rats**

#### Materials:

- Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)
- Syringe (1-5 mL, depending on the dosing volume)
- Prepared DSR-141562 formulation
- Animal scale

#### Procedure:

- Animal Handling and Restraint:
  - Gently handle the rat to minimize stress.
  - Securely restrain the rat by holding it near the thoracic region and supporting its lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[4][5]
- Dose Calculation and Preparation:
  - Weigh the rat to determine the precise dosing volume.
  - The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[4][5]
  - Draw the calculated volume of the **DSR-141562** suspension into the syringe.
- Gavage Needle Insertion:
  - Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[4]

## Methodological & Application





- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[5]
- The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.[4]
- Substance Administration:
  - Once the needle is in the correct position, administer the DSR-141562 suspension slowly and steadily.[4]
- Post-Administration Monitoring:
  - After administration, gently remove the gavage needle and return the rat to its cage.
  - Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or choking.[4]





Click to download full resolution via product page

**Caption:** Experimental workflow for oral administration.



## **Acute and Repeated-Dose Toxicity Studies**

While specific toxicity data for **DSR-141562** is not publicly available, the following protocols outline general procedures for acute and repeated-dose oral toxicity studies in rats, based on established guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423):

- Objective: To determine the acute toxic effects of a single oral dose of DSR-141562 and to estimate its LD50.
- Animals: Typically, young adult female rats are used.
- Procedure:
  - A starting dose (e.g., 300 mg/kg) is administered to a group of three rats.
  - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
  - Depending on the outcome (mortality or no mortality), the dose for the next group of animals is increased or decreased.
  - The study continues in a stepwise manner until the criteria for a specific toxicity class are met.

Repeated-Dose (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407):

- Objective: To evaluate the toxic effects of DSR-141562 following repeated daily oral administration over 28 days.
- Animals: Both male and female rats are used, with at least 5 animals per sex per group.
- Procedure:
  - At least three dose levels and a control group are used.
  - DSR-141562 is administered orally once daily for 28 consecutive days.



- Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.
- At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- A full necropsy is performed, and selected organs are weighed and examined histopathologically.

### Conclusion

**DSR-141562** is a promising PDE1B inhibitor with demonstrated efficacy in rat models of schizophrenia. The protocols outlined in these application notes provide a foundation for conducting preclinical studies involving the oral administration of **DSR-141562**. Adherence to proper formulation and gavage techniques is crucial for ensuring accurate and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of **DSR-141562**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of DSR-141562 in Rats]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2406171#dsr-141562-oral-administration-protocol-in-rats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com